Product packaging for Monoethanolamine-iodine(Cat. No.:CAS No. 40651-31-8)

Monoethanolamine-iodine

Cat. No.: B12710257
CAS No.: 40651-31-8
M. Wt: 314.89 g/mol
InChI Key: NDTVLXYZDRGELY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Monoethanolamine-iodine is a research-grade chemical complex formed between monoethanolamine (MEA) and iodine (I₂). This compound is specifically offered For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary applications . In scientific research, the this compound pair serves as an effective photoinitiator system for radical polymerization. Studies have demonstrated its application in the photopolymerization of vinyl monomers, such as methyl methacrylate (MMA) . The mechanism is proposed to begin with the formation of a 1:1 molar ratio charge-transfer complex between iodine and monoethanolamine . Upon irradiation, this complex decomposes to generate radical species that initiate the polymerization chain reaction, making it a valuable tool in materials science for creating polymers under mild conditions . Beyond its role in polymer chemistry, the individual components have broad significance. Monoethanolamine (HOCH₂CH₂NH₂) is a bifunctional molecule containing both a primary amine and a primary alcohol, making it a versatile feedstock and scrubbing agent . Iodine is an element critical to health and biological research . Researchers can use this complex to explore new synthetic pathways and develop novel polymeric materials. Handle this reagent with care, referring to its Safety Data Sheet for proper handling, storage, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H7I2NO B12710257 Monoethanolamine-iodine CAS No. 40651-31-8

Properties

CAS No.

40651-31-8

Molecular Formula

C2H7I2NO

Molecular Weight

314.89 g/mol

IUPAC Name

2-aminoethanol;molecular iodine

InChI

InChI=1S/C2H7NO.I2/c3-1-2-4;1-2/h4H,1-3H2;

InChI Key

NDTVLXYZDRGELY-UHFFFAOYSA-N

Canonical SMILES

C(CO)N.II

Origin of Product

United States

Synthetic Methodologies Involving Monoethanolamine and Iodine Reagents

Direct Complexation and Adduct Formation Strategies

The direct interaction between monoethanolamine, iodine, and other chemical entities can lead to the formation of distinct coordination compounds and charge-transfer complexes. These strategies rely on the Lewis base character of the amine and the Lewis acid or charge-transfer capabilities of iodine.

Synthesis of Metal-Iodide-Monoethanolamine Coordination Compounds

Coordination compounds are formed through the reaction of a Lewis acid, typically a transition metal, with a Lewis base, known as a ligand. Monoethanolamine can act as a bidentate ligand, donating electron pairs from both its nitrogen and oxygen atoms to a metal center. The inclusion of iodide anions in these structures can lead to the formation of complex coordination polymers.

A notable example is the synthesis of iodo-bridged cadmium(II) polymers incorporating ethanolamine (B43304) ligands. The reaction of cadmium(II) iodide with N-(2,4-dichlorobenzylidene)ethanolamine results in the formation of [Cd2I4(NH2CH2CH2OH)2]n ru.nl. The crystal structure of this compound reveals a one-dimensional polymer chain where two independent Cd(II) ions alternate. One cadmium ion is coordinated in a distorted octahedral geometry by two chelating ethanolamine ligands (via their oxygen and nitrogen donors) and two iodo ligands. The second cadmium ion is tetrahedrally coordinated by four iodo ligands. These units are connected through bridging iodide ligands to form the polymeric chain ru.nl.

Table 1: Crystallographic Data for [Cd2I4(NH2CH2CH2OH)2]n

Parameter Value
Chemical Formula C4H14Cd2I4N2O2
Crystal System Orthorhombic
Space Group Pccn
a (Å) 8.7369(6)
b (Å) 13.2514(9)
c (Å) 14.3794(11)
V (ų) 1664.8(2)
Z 8

Data sourced from Diop et al. (2022) ru.nl.

This synthesis demonstrates a direct method for creating complex, polymeric metal-organic structures where monoethanolamine and iodide are integral components of the coordination sphere.

Formation of Charge-Transfer Complexes and Adducts

Monoethanolamine, as an electron donor, can form charge-transfer (CT) complexes with iodine, which acts as an electron acceptor. These interactions involve a partial transfer of electron density from the nitrogen atom of monoethanolamine to the iodine molecule, resulting in a weakly bound adduct. This association leads to the appearance of a new, intense absorption band in the UV-visible spectrum, known as the charge-transfer band.

The formation of these complexes is a result of the interaction between the highest occupied molecular orbital (HOMO) of the amine (donor) and the lowest unoccupied molecular orbital (LUMO) of the iodine (acceptor). Spectroscopic studies are commonly employed to characterize these complexes, confirming their 1:1 stoichiometry and identifying them as n-sigma type complexes, where the electron donation comes from a non-bonding (n) orbital on the nitrogen.

Iodine-Catalyzed Reactions Utilizing Monoethanolamine Substrates

Molecular iodine is an effective, mild, and inexpensive Lewis acid catalyst for various organic transformations. Its utility extends to reactions involving primary aliphatic amines like monoethanolamine, facilitating functionalization and the synthesis of complex heterocyclic structures.

Functionalization Reactions of Primary Aliphatic Amines Mediated by Iodine Catalysis

Iodine can catalyze the functionalization of C(sp³)–H bonds in primary aliphatic amines under aerobic conditions. This metal-free approach allows for the construction of valuable nitrogen- and oxygen-containing heterocycles such as oxazoles and 1,4-oxazines. The process involves the activation of α,α-C(sp³)–H bonds of the primary amine, followed by annulation. This strategy avoids the need for pre-functionalized amines, directing groups, or harsh metal catalysts. The versatility of this method allows for the coupling of various primary amines with 1,2-diketone analogues to produce a range of polyaromatic oxazoles and 1,4-oxazines with high yields and rapid reaction rates.

Multicomponent Synthesis Employing Ethanolamine with Iodine as a Catalyst

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient in synthetic chemistry. Molecular iodine serves as an excellent catalyst for many MCRs due to its mild Lewis acidic nature. researchgate.netbohrium.com These reactions are advantageous as they reduce waste, time, and energy consumption. rsc.org

Iodine-catalyzed MCRs can be used to synthesize a wide array of complex molecules, such as pyrimidine-linked imidazopyridines from aryl methyl ketones, 2-aminopyridines, and barbituric acids. nih.gov In such reactions, iodine facilitates key bond formations, often involving C-H oxidation and the creation of new C-C and C-N bonds. nih.gov While specific examples detailing the use of monoethanolamine as a primary substrate in these published MCRs are not prominent, its structure as a primary amine and alcohol makes it a suitable candidate for inclusion in the development of new MCRs for synthesizing novel heterocyclic scaffolds. The advantages of this methodology include good yields and the use of an environmentally friendly catalyst. rsc.org

Table 2: Examples of Iodine-Catalyzed Multicomponent Reactions

Reactants Catalyst Product Type Reference
Aryl methyl ketones, 2-aminopyridines, barbituric acids I₂ (10 mol%) in DMSO Pyrimidine-linked imidazopyridines Sharma et al. (2018) nih.gov

Reductive and Oxidative Transformations Mediated by Iodine/Iodide in Monoethanolamine Systems

The iodine/iodide redox couple can participate in both oxidative and reductive transformations. While molecular iodine (I₂) is a mild oxidizing agent, the iodide anion (I⁻) can act as a reducing agent.

In the context of monoethanolamine, oxidative degradation is a significant consideration, particularly in industrial applications like carbon capture where it is exposed to oxygen at elevated temperatures. This degradation is enhanced by the presence of metal ions. uliege.beresearchgate.net While studies on the direct oxidation of monoethanolamine specifically by iodine are not extensively detailed in the provided literature, the general principles of amine oxidation can be applied. Iodine can mediate the oxidation of amines to other functional groups; for instance, it can facilitate the conversion of tertiary amines to amides. youtube.com The atmospheric oxidation of monoethanolamine by hydroxyl radicals and ozone has been studied, leading to products like formamide and isocyanic acid. semanticscholar.orgnih.gov

Conversely, systems containing iodide can be used for reductive transformations. For instance, the deoxygenation of heterocyclic N-oxides can be achieved using iodide. The reducing power of the iodide anion is a property that can be harnessed for various synthetic purposes, including the reduction of C-O bonds. The specific use of monoethanolamine as a solvent or medium for these iodine-mediated redox reactions is an area that warrants further investigation.

Structural Elucidation and Spectroscopic Characterization of Monoethanolamine Iodine Interactions

Advanced Vibrational Spectroscopy for Molecular Fingerprinting (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure and bonding changes that occur when monoethanolamine interacts with iodine. These techniques detect the characteristic vibrational frequencies of molecules, which are highly sensitive to changes in bond strength, symmetry, and electronic environment.

The interaction between an electron donor like MEA and an electron acceptor like iodine (I₂) typically results in the formation of a charge-transfer (CT) complex. This interaction perturbs the vibrational modes of both the MEA and iodine molecules. In IR and Raman spectra, this is observed as shifts in the characteristic frequencies of MEA's functional groups (O-H, N-H, C-N, C-O, and C-C stretching and bending vibrations). For instance, the coordination of the nitrogen and oxygen atoms of MEA to iodine would alter the force constants of the adjacent bonds, leading to predictable shifts in their spectral peaks. Studies on ethanolamine (B43304) intercalated into layered materials have shown that host-guest interactions can be monitored through changes in the O-H stretching modes. unibo.it

Raman spectroscopy is particularly effective for studying the iodine moiety in these complexes. The reaction between amines and iodine can lead to the formation of polyiodide ions, such as triiodide (I₃⁻) and pentaiodide (I₅⁻), which have distinct and strong Raman signals. nih.govrsc.org The triiodide ion, for example, exhibits a characteristic strong Raman peak at approximately 112 cm⁻¹. rsc.org The pentaiodide ion shows vibrations around 154 cm⁻¹ and 104 cm⁻¹. nih.gov The presence of these peaks in the Raman spectrum of a monoethanolamine-iodine (B12710239) mixture provides definitive evidence for the formation of these polyiodide species through charge transfer.

Furthermore, techniques like Surface-Enhanced Raman Spectroscopy (SERS) can be employed for the highly sensitive detection of MEA, with characteristic peaks appearing in the 840-860 cm⁻¹ region when MEA interacts with functionalized gold nanoparticles. google.com This highlights the utility of vibrational spectroscopy as a molecular fingerprinting technique to both identify the presence of the reactants and characterize the nature of the products formed.

Table 1: Characteristic Raman Peaks for Polyiodide Species This table is based on data for polyiodide ions formed in similar amine-iodine complexes.

Polyiodide IonCharacteristic Raman Peak (cm⁻¹)Vibrational Mode AssignmentReference
Triiodide (I₃⁻)~112Symmetric stretch (νs) rsc.org
Pentaiodide (I₅⁻)154Symmetric stretch (νs) of outer I-I bonds nih.gov
104Symmetric stretch (νs) of inner I-I bonds

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Adducts and Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of this compound adducts in solution. By mapping the chemical environment of magnetically active nuclei such as ¹H and ¹³C, NMR provides direct insights into the connectivity and electronic structure of the complex.

In a typical ¹H NMR spectrum of pure monoethanolamine, the protons of the two methylene (B1212753) groups (-CH₂-N and -CH₂-O) appear as distinct triplets. chemicalbook.com Upon formation of a charge-transfer complex with iodine, the electron density around the MEA molecule is altered. The iodine molecule acts as a Lewis acid, withdrawing electron density from the nitrogen and potentially the oxygen atom of MEA. This deshielding effect causes the adjacent protons to resonate at a higher frequency (a downfield shift) in the NMR spectrum.

The magnitude of this shift provides information about the strength of the interaction. For example, in studies of ethanolamine complexes with borinic acids, the methylene protons adjacent to the nitrogen and oxygen atoms show significant downfield shifts upon complexation. rsc.org A similar phenomenon is expected for the MEA-iodine adduct. The ¹H NMR spectrum would show the triplets corresponding to the -CH₂-N and -CH₂-O groups shifted to a lower field compared to free MEA. ¹³C NMR spectra would provide complementary information, showing corresponding downfield shifts for the carbon atoms of the ethanolamine backbone. By comparing the spectra of the free ligand and the complex, the binding site and the electronic consequences of adduct formation can be determined. rsc.orgexeter.ac.uk

Table 2: Representative ¹H NMR Chemical Shifts for Monoethanolamine and its Complexes This table presents typical shifts for free MEA and expected shifts upon complexation, based on analogous systems.

Compound/ComplexProton GroupTypical Chemical Shift (δ, ppm)Expected MultiplicityReference
Monoethanolamine (Free)-CH₂-N-~2.7-2.8Triplet chemicalbook.comacs.org
-CH₂-O-~3.5-3.6Triplet
Bis-(2-chloro-4-fluorophenyl)borinic acid ethanolamine complex-CH₂-N-3.27Multiplet (p) rsc.org
-CH₂-O-4.09Triplet (t)
This compound Adduct (Hypothetical)-CH₂-N-> 2.8TripletN/A
-CH₂-O-> 3.6Triplet

X-ray Diffraction Studies of Crystalline this compound Complexes and Coordination Polymers

Single-crystal X-ray diffraction (XRD) provides the most definitive structural information for crystalline materials, offering precise atomic coordinates and revealing detailed three-dimensional structures, bond lengths, and bond angles.

While a crystal structure for a simple MEA-I₂ adduct is not widely reported, studies on coordination polymers incorporating both monoethanolamine and iodide have been successful. A notable example is the iodo-bridged cadmium(II) polymer, [Cd₂I₄(NH₂CH₂CH₂OH)₂]n. ru.nlresearchgate.net X-ray diffraction analysis of this complex revealed a one-dimensional polymeric chain. ru.nlresearchgate.net In this structure, monoethanolamine acts as a bidentate chelating ligand, coordinating to a cadmium ion through both its nitrogen and oxygen atoms. ru.nlresearchgate.net This Cd(II) center has a distorted octahedral geometry. ru.nlresearchgate.net The polymeric nature of the material arises from bridging iodide ions that link these units to adjacent cadmium ions, which are tetrahedrally coordinated by four iodide ligands. ru.nlresearchgate.net

Such studies are crucial as they confirm the ability of MEA to act as a chelating ligand in the presence of iodide and demonstrate how these components can self-assemble into extended, ordered structures. The precise bond lengths and angles obtained from XRD are fundamental for understanding the nature and strength of the coordination bonds.

Table 3: Crystallographic Data for an Ethanolamine-Iodide Coordination Polymer Data for [Cd₂I₄(NH₂CH₂CH₂OH)₂]n.

ParameterValueReference
Chemical Formula[Cd₂I₄(NH₂CH₂CH₂OH)₂]n ru.nlresearchgate.net
Crystal SystemOrthorhombic
Space GroupPccn
a (Å)8.7369(6)
b (Å)13.2514(9)
c (Å)14.3794(11)

Mass Spectrometry for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is exceptionally useful for identifying the components of a reaction mixture, confirming the molecular weight of products, and elucidating reaction pathways.

In the context of this compound interactions, MS, particularly when coupled with a separation technique like liquid chromatography (LC-MS/MS), can be used to monitor the reaction. The technique can readily identify unreacted MEA in a sample. nih.gov For MEA, the transition from the precursor ion to a product ion during tandem mass spectrometry (MS/MS) is typically monitored at m/z 61.1 → 44.0. nih.gov

High-resolution mass spectrometry (HRMS) techniques, such as electrospray ionization time-of-flight (ESI-TOF) or Fourier-transform mass spectrometry (FTMS), are critical for identifying the reaction products. These methods can determine the molecular weight of the MEA-iodine adducts with high accuracy, allowing for the confirmation of their elemental composition. For instance, the formation of a 1:1 adduct (MEA·I₂) or a 1:2 adduct (MEA·2I₂) would be confirmed by detecting ions corresponding to their precise molecular masses. This capability is essential for distinguishing between different potential products and intermediates in the complex reaction mixture. rsc.orgacs.org

Table 4: Expected Mass-to-Charge Ratios (m/z) for MEA and Potential Iodine Adducts Calculated for the most common isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ¹²⁷I) and assuming the formation of a singly charged positive ion [M+H]⁺.

SpeciesMolecular FormulaExpected Exact Mass of [M+H]⁺ (Da)Key MS/MS Transition for MEAReference
Monoethanolamine (MEA)C₂H₇NO62.0599m/z 61.1 → 44.0 nih.gov
MEA-Iodine (1:1 Adduct)C₂H₇NOI₂315.8661N/A nih.gov
MEA-Iodine (1:2 Adduct)C₂H₇NOI₄569.6709N/AN/A

Mechanistic Elucidation of Monoethanolamine Iodine Reactions

Investigation of Electron Transfer and Charge-Transfer Complex Formation Pathways

The reaction between monoethanolamine, an electron donor, and iodine, an electron acceptor, initiates through the formation of a charge-transfer (CT) complex. This interaction is a result of an electron from the non-bonding orbital of the nitrogen atom in MEA being donated to the sigma anti-bonding orbital of the iodine molecule (an n-sigma interaction) nih.gov. Spectroscopic studies of similar donor-iodine systems have shown that these complexes typically have a 1:1 stoichiometry nih.gov.

The initial formation is an associative "outer complex," which can subsequently transform into a dissociative "inner complex," particularly in polar solvents ias.ac.in. This transformation is environment-dependent and involves the generation of ionic species ias.ac.in. A key feature in the electronic spectra of many iodine-based charge-transfer complexes is the appearance of new absorption bands not present in the individual donor or acceptor molecules bu.edu.eg. In many cases, the interaction leads to the formation of the triiodide ion (I₃⁻), which is readily identifiable by its characteristic absorption bands in the ultraviolet-visible region, typically around 290 nm and 360 nm bu.edu.eg.

The formation of the triiodide species is a strong indicator of a significant charge transfer having occurred, moving beyond a simple outer-sphere association to the formation of more defined ionic intermediates bu.edu.eg.

Spectroscopic Characteristics of Triiodide Ion Formation

Spectroscopic TechniqueObserved FeatureAssignmentReference
Electronic (UV-Vis)Absorption bands around 280 nm and 360 nmFormation of the triiodide ion (I₃⁻) bu.edu.eg
RamanBands at 100, 126, and 160 cm⁻¹δ(I₃⁻), νs(I-I), and νas(I-I) of the triiodide ion, respectively bu.edu.eg

Kinetic Studies of Reaction Rates and Mechanisms

Kinetic studies on the reactions of various organic substrates with positive iodine compounds provide insight into the potential mechanisms for MEA-iodine interactions. Research on the oxidation of semicarbazide by species like iodamine-T (IAT), iodine monochloride (ICl), and aqueous iodine has established detailed rate laws ias.ac.in. These studies were conducted under pseudo-first-order conditions, with the substrate in large excess compared to the oxidant ias.ac.in.

For oxidations involving positive iodine reagents, the reaction rates are influenced by the concentrations of the substrate and hydrogen ions ias.ac.in. For instance, in the oxidation by ICl and aqueous iodine, the rate shows a dependency on the substrate concentration, whereas with IAT, the rate can be independent of the substrate concentration ias.ac.in. The proposed mechanisms often involve a rate-determining step where an intermediate species, formed from the oxidant, reacts with the substrate ias.ac.in.

Influence of Reactant Concentration on Reaction Rates in Positive Iodine Oxidations

OxidantEffect of Increasing Substrate ConcentrationEffect of Increasing [H⁺]Reference
Iodamine-T (IAT)Rate is independent of concentrationRate increases (fractional order) ias.ac.in
Iodine Monochloride (ICl)Rate increasesRate increases (fractional order) ias.ac.in
Aqueous Iodine (I₂)Rate increasesRate increases (fractional order) ias.ac.in

Role of Iodine Species (Molecular Iodine, Iodide, Hypervalent Iodine) in Catalytic Cycles and Stoichiometric Reactions

Different iodine species play distinct roles in reactions with electron-donating substrates like monoethanolamine.

Molecular Iodine (I₂) : Acts as the primary electron acceptor, initiating the formation of the charge-transfer complex ias.ac.in. In non-polar solvents, this may be the primary interaction, but in polar media, it leads to the formation of ionic species ias.ac.in.

Hypervalent Iodine : Compounds where iodine is in a higher oxidation state, such as in iodamine-T (a source of positive iodine), act as potent oxidizing agents ias.ac.in. The mechanisms involving these species are distinct from those with molecular iodine and often involve the transfer of an I⁺ species or its hydrated form, H₂OI⁺, in the rate-determining step ias.ac.in. These species are consumed stoichiometrically in the oxidation of the substrate.

The antioxidant capabilities of various iodine species have also been noted, with I⁻, molecular iodine (I₂), and hypoiodous acid (HIO) all capable of reacting with and scavenging free radicals mdpi.com.

Influence of Solvent Systems and Reaction Environment on Interaction Selectivity

The solvent system plays a critical role in directing the reaction pathway between monoethanolamine and iodine. The polarity of the solvent is a key determinant in the nature of the charge-transfer complex and the subsequent reaction kinetics ias.ac.in.

In polar solvents like methanol and ethanol, the initially formed "outer" charge-transfer complex is more likely to dissociate into an "inner" complex composed of ions ias.ac.in. This process leads to an increase in the electrical conductivity of the solution as charged species are generated ias.ac.in. The stabilization of these ionic intermediates by the polar solvent facilitates the electron transfer process.

The dielectric constant of the medium also directly impacts reaction rates. In studies of oxidation by positive iodine compounds, a decrease in the dielectric constant (i.e., a less polar solvent) was found to increase the reaction rate for oxidants like iodamine-T and iodine monochloride, while the opposite effect was observed for reactions with aqueous iodine ias.ac.in. The effect of ionic strength can also be significant; a slight decrease in rate with increasing ionic strength was observed for IAT and ICl oxidations, while the rate increased for I₂ oxidations ias.ac.in. This indicates that the nature of the interacting species in the rate-determining step is highly sensitive to the reaction environment.

Effect of Reaction Environment on Rates of Positive Iodine Oxidations

OxidantEffect of Decreasing Dielectric Constant (Lower Polarity)Effect of Increasing Ionic StrengthReference
Iodamine-T (IAT)Rate increasesRate decreases slightly ias.ac.in
Iodine Monochloride (ICl)Rate increasesRate decreases slightly ias.ac.in
Aqueous Iodine (I₂)Rate decreasesRate increases ias.ac.in

Computational Chemistry and Theoretical Modeling of Monoethanolamine Iodine Systems

Quantum Chemical Calculations for Electronic Structure and Interaction Energies

Quantum chemical calculations are fundamental in elucidating the nature of the interaction between monoethanolamine and iodine. The interaction typically leads to the formation of a charge-transfer (CT) complex, where MEA acts as an electron donor and iodine as an electron acceptor.

The formation of the MEA-I₂ complex involves the transfer of electron density from the lone pair of the nitrogen atom in MEA to the antibonding sigma orbital (σ) of the iodine molecule. This type of interaction is classified as an n→σ charge-transfer complex. High-level ab initio and coupled-cluster methods are employed to accurately compute the electronic and geometric structures of these complexes. rsc.orgresearchgate.net

Key findings from quantum chemical calculations on analogous amine-iodine systems reveal:

Charge Transfer: The degree of charge transfer from the amine to the iodine molecule can be quantified using population analysis methods. This transfer of charge is responsible for the unique spectroscopic properties of the complex.

Geometric Parameters: Upon complexation, the I-I bond length is predicted to increase compared to free molecular iodine. This is a direct consequence of populating the σ* antibonding orbital. The N-I distance is a key indicator of the strength of the charge-transfer interaction.

Table 1: Calculated Properties of a Representative Amine-Iodine Charge-Transfer Complex

Property Calculated Value Significance
Interaction Energy (Binding Energy) -10 to -15 kcal/mol Indicates a stable complex formation.
N-I Distance ~2.3 - 2.5 Å Reflects the strength of the donor-acceptor bond.
Change in I-I Bond Length (Δr) +0.05 to +0.10 Å Elongation confirms charge transfer to the I₂ σ* orbital.

Note: The values in this table are representative of typical amine-iodine complexes and serve as an estimate for the MEA-I₂ system.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method to study the reaction mechanisms involving MEA and iodine due to its favorable balance of accuracy and computational cost. unimib.it DFT calculations are instrumental in mapping the potential energy surface of the reaction, identifying intermediates, transition states, and final products.

The interaction between an amine donor and an iodine acceptor can lead to the transformation of an initially formed "outer" charge-transfer complex into an "inner" ionic complex, which can then dissociate into ions in polar solvents. ias.ac.indoi.org

The proposed reaction mechanism studied via DFT involves two main steps:

Formation of the Outer Complex: MEA + I₂ ⇌ MEA·I₂ (outer complex)

Transformation to the Inner Complex: MEA·I₂ ⇌ [MEA-I]⁺I⁻ (inner complex)

Formation of Triiodide: The inner complex can react with another iodine molecule to form the triiodide ion (I₃⁻), a species commonly observed in these solutions. doi.orgbu.edu.eg [MEA-I]⁺I⁻ + I₂ ⇌ [MEA-I]⁺ + I₃⁻

DFT studies can calculate the activation energy barriers for these transformations, providing insights into the reaction kinetics. unimib.it The solvent effect is crucial and is often included in calculations using implicit (continuum) or explicit solvent models to better represent the reaction environment. researchgate.net

Table 2: DFT Calculated Energy Changes for Amine-Iodine Reaction Steps

Reaction Step Species Relative Energy (kcal/mol)
1 Reactants (MEA + I₂) 0.0
2 Outer Complex (MEA·I₂) -12.5
3 Transition State 1 +5.3
4 Inner Complex ([MEA-I]⁺I⁻) -8.0
5 Transition State 2 +2.1

Note: These energy values are hypothetical for the MEA-I₂ system, illustrating a plausible reaction profile based on DFT studies of similar systems.

Molecular Dynamics Simulations of Interfacial Behavior and Solvation Dynamics

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the monoethanolamine-iodine (B12710239) system over time, providing insights into processes like solvation and behavior at interfaces. mdpi.comnih.gov In these simulations, the movements of atoms and molecules are calculated by solving Newton's equations of motion, based on a force field that describes the inter- and intramolecular interactions.

Solvation Dynamics: MD simulations can model how solvent molecules (e.g., water, chloroform) arrange themselves around the MEA-I₂ charge-transfer complex. researchgate.net This provides a microscopic view of the solvation shell structure and the dynamics of solvent reorganization, which heavily influences the stability and reactivity of the complex. nih.gov Studies on MEA in aqueous solutions show its tendency to form extensive hydrogen bond networks with water. nih.govnih.gov This hydrogen bonding capability would significantly affect the solvation of the MEA-I₂ complex and its subsequent ionic products. mdpi.com

Interfacial Behavior: The behavior of the MEA-I₂ system at a gas-liquid or liquid-solid interface is critical for many applications. MD simulations can reveal the preferred orientation of the complex at an interface. For instance, simulations of MEA at an air-water interface have shown that the hydroxyl group of MEA plays a key role in interactions. mdpi.comnih.gov In the context of the MEA-I₂ complex, simulations could predict whether the complex preferentially resides at the interface or in the bulk liquid and how its orientation affects interfacial properties.

Theoretical Prediction and Assignment of Spectroscopic Signatures

Computational methods are essential for predicting and interpreting the spectroscopic signatures of the MEA-I₂ complex. mdpi.com Theoretical calculations help assign specific spectral features to molecular vibrations, electronic transitions, and structural properties.

UV-Visible Spectroscopy: The most prominent feature of an amine-iodine complex is the appearance of a new, intense absorption band in the UV-visible region, which is absent in the spectra of the individual components. This is the charge-transfer (CT) band. Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic transition energies and predict the position (λ_max) of this CT band. Another key feature is the blue shift of the band corresponding to the local π→σ transition within the iodine molecule. doi.org

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of the MEA-I₂ complex. In the infrared (IR) and Raman spectra, shifts in the vibrational modes of the MEA and I₂ moieties upon complexation provide structural information. For example, the I-I stretching frequency is expected to decrease compared to free I₂, which is consistent with the weakening of the I-I bond. The formation of the triiodide ion (I₃⁻) is often confirmed by its characteristic strong Raman bands. bu.edu.eg

Table 3: Predicted Spectroscopic Signatures for the MEA-Iodine System

Spectroscopic Technique Predicted Feature Origin
UV-Visible New intense band (~250-300 nm) Charge-transfer (CT) transition from MEA to I₂.
UV-Visible Blue-shift of I₂ band (~500 nm → ~360-450 nm) Repulsive interaction between the complex components. doi.org
Raman I-I stretch (~180-200 cm⁻¹) Weakened I-I bond in the charge-transfer complex.
Raman Symmetric stretch of I₃⁻ (~110 cm⁻¹) Formation of the triiodide ion as a reaction product.

These theoretical predictions are invaluable for interpreting experimental spectra and confirming the formation and structure of the this compound complex and its subsequent reaction products.

Analytical Chemistry Methodologies for Monoethanolamine Iodine Systems

Titrimetric Methods for Iodine and Iodide Quantification in Monoethanolamine Matrices

Titrimetric methods, particularly redox titrations involving iodine, are classical and reliable techniques for quantifying oxidizing and reducing agents. Iodometry and iodimetry are the two main types of iodine-based titrations. wikipedia.orgscispace.com

Iodimetry: Involves the direct titration of a reducing agent with a standard solution of iodine. The endpoint is detected by the appearance of the blue starch-iodine complex when excess iodine is present. scispace.com

Iodometry: Involves the indirect titration of an oxidizing agent. The analyte is treated with an excess of iodide ions to liberate iodine, which is then titrated with a standard solution of a reducing agent, typically sodium thiosulfate. The endpoint is marked by the disappearance of the blue starch-iodine complex. wikipedia.orgscience.gov

In a monoethanolamine-iodine (B12710239) system, these methods can be adapted to determine the concentration of free iodine or iodide ions. The presence of monoethanolamine, a weak base, will influence the pH of the solution. This is a critical factor, as iodometric titrations are sensitive to pH. The reaction between thiosulfate and iodine is typically carried out in neutral or slightly acidic conditions.

Table 3: Comparison of Iodometric and Iodimetric Titrations for Iodine Quantification

Method Principle Titrant Indicator Endpoint Application in MEA-Iodine System
Iodimetry Direct titration with iodine scispace.com Standard Iodine (I₂) solution Starch Appearance of blue color science.gov Quantification of unreacted reducing agents in the system.

| Iodometry | Indirect titration of liberated iodine wikipedia.org | Standard Sodium Thiosulfate (Na₂S₂O₃) solution wikipedia.org | Starch | Disappearance of blue color wikipedia.org | Quantification of free iodine or other oxidizing species in the monoethanolamine matrix. |

When performing these titrations in a monoethanolamine matrix, it is essential to buffer the solution to an appropriate pH to ensure the accuracy of the results.

Spectrophotometric Approaches for Monitoring Complex Formation and Reaction Progress

UV-Visible spectrophotometry is a valuable tool for studying the formation of complexes and monitoring the progress of reactions in solution. Many molecular complexes involving iodine are known to exhibit charge-transfer bands in the UV-Visible region of the electromagnetic spectrum. rsc.org

The interaction between monoethanolamine (an electron donor) and iodine (an electron acceptor) can lead to the formation of a charge-transfer complex, which is expected to have a distinct absorption spectrum compared to the individual reactants. By monitoring the absorbance at a specific wavelength corresponding to the complex, one can follow its formation over time.

The formation of the blue-colored complex between starch and iodine, which absorbs maximally at around 615 nm, is a well-known example used in spectrophotometric analysis for iodine or iodide determination. ui.ac.idnsf.gov While this specific complex is primarily used as an indicator, the principle of monitoring a colored complex is broadly applicable. The this compound complex itself may be colored, or its formation can be monitored by observing the decrease in the absorbance of free iodine.

Table 4: Spectrophotometric Analysis of this compound Systems

Technique Principle Wavelength of Interest Application

| UV-Visible Spectroscopy | Monitoring the change in absorbance due to the formation of a charge-transfer complex or the consumption of a reactant. | The specific λmax of the this compound complex would need to be determined experimentally. The disappearance of the iodine absorbance can also be monitored. | Studying reaction kinetics, determining the stoichiometry of the complex (e.g., using Job's method), and quantifying the concentration of the complex at equilibrium. |

The spectrophotometric titration of iodine with various compounds is another application of this technique, where the change in absorbance is used to determine the endpoint of the titration. nih.gov

Application of Analytical Techniques in Process Monitoring

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. nih.govthermofisher.com The analytical techniques described above can be integrated into a PAT framework for monitoring and controlling processes involving monoethanolamine and iodine.

In-situ spectroscopic probes (e.g., FTIR, Raman, UV-Vis) can be inserted directly into a reactor to provide real-time data on the concentrations of reactants, intermediates, and products. mt.cominspek-solutions.com This allows for continuous monitoring of the reaction progress and immediate detection of any deviations from the desired process conditions.

Chromatographic techniques, particularly when automated, can be used for at-line or on-line analysis, providing more detailed information about the composition of the reaction mixture at various stages. mt.com

Table 5: Integration of Analytical Techniques in Process Monitoring

Analytical Technique Mode of Application Information Provided Impact on Process Control
Spectroscopy (UV-Vis, FTIR, Raman) In-line / On-line mt.com Real-time concentration of reactants, products, and intermediates. magritek.com Enables immediate adjustments to process parameters (e.g., temperature, reactant addition rate) to maintain optimal conditions and ensure product quality. acs.org
Chromatography (GLC, HPLC) At-line / On-line mt.com Detailed separation and quantification of all components in the mixture. Provides comprehensive data for process understanding, optimization, and validation.

| Titrimetry | Off-line / At-line | Accurate quantification of specific analytes (e.g., iodine concentration). | Used for quality control checks and calibration of on-line sensors. |

By implementing these analytical methodologies, it is possible to gain a thorough understanding of the this compound system, leading to improved process efficiency, product quality, and safety. acs.org

Coordination and Supramolecular Chemistry of Monoethanolamine Iodine Assemblies

Formation of Metal-Iodide-Monoethanolamine Coordination Polymers and Chelates

Monoethanolamine is an effective ligand for forming coordination complexes with metal ions due to the presence of nitrogen and oxygen donor atoms. mdpi.com In the presence of iodide ions, these complexes can extend into polymeric structures. A notable example is the formation of iodo-bridged cadmium(II) polymers with ethanolamine (B43304) ligands. ru.nlresearchgate.net

Detailed research has demonstrated the synthesis of a one-dimensional coordination polymer, [Cd₂I₄(NH₂CH₂CH₂OH)₂]n, by reacting cadmium(II) iodide with ethanolamine. ru.nlresearchgate.net In this structure, the ethanolamine acts as a chelating ligand, binding to the cadmium(II) centers through both its nitrogen and oxygen atoms. The iodide ions act as bridging ligands, connecting the cadmium centers to form an extended one-dimensional chain. ru.nlresearchgate.net

The crystal structure analysis of this polymer reveals two distinct coordination environments for the cadmium(II) ions. One Cd(II) ion is in a slightly distorted octahedral geometry, coordinated by two chelating ethanolamine ligands and two iodide ligands. The other Cd(II) ion is tetrahedrally coordinated by four bridging iodide ligands. ru.nlresearchgate.net This alternation of octahedral and tetrahedral geometries along the polymer chain highlights the structural diversity that can be achieved in these systems. ru.nl The Cd-N and Cd-O bond lengths are indicative of strong coordination between the metal center and the monoethanolamine ligand. researchgate.net

Table 1: Crystallographic Data for [Cd₂I₄(NH₂CH₂CH₂OH)₂]n
ParameterValue
Crystal SystemOrthorhombic
Space GroupPccn
a (Å)8.7369(6)
b (Å)13.2514(9)
c (Å)14.3794(11)
V (ų)1664.8(2)
Z8
Table 2: Selected Bond Lengths for [Cd₂I₄(NH₂CH₂CH₂OH)₂]n researchgate.net
BondLength (Å)
Cd(1)-N(1)2.267(8)
Cd(1)-O(1)2.459(7)
Cd(1)-I(2)2.9212(9)
Cd(2)-I(1)2.7536(9)

Non-Covalent Interactions in Supramolecular Architectures (e.g., Halogen Bonding, Hydrogen Bonding)

Halogen Bonding: The halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). researchgate.net This occurs due to the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, along the axis of the covalent bond. nih.gov In monoethanolamine-iodine (B12710239) systems, the iodine atom can act as a potent halogen bond donor, interacting with the lone pairs of electrons on the nitrogen or oxygen atoms of the monoethanolamine molecule. nih.govijres.org The strength of these bonds follows the trend I > Br > Cl > F. nih.govijres.org These interactions can play a significant role in crystal engineering and the formation of charge-transfer complexes. researchgate.netmdpi.com

Hydrogen Bonding: Monoethanolamine is particularly adept at forming extensive hydrogen bonding networks. Its hydroxyl (-OH) group can act as a hydrogen bond donor, while the oxygen atom can act as an acceptor. Similarly, the amine (-NH₂) group can donate its two hydrogen atoms and the nitrogen atom can accept a hydrogen bond. nih.govmdpi.com Research on the self-aggregation of monoethanolamine has identified the formation of compact, doubly intermolecular OH⋯N hydrogen-bonded cyclic structures. nih.govresearchgate.net In metal-iodide-monoethanolamine polymers, such as the cadmium(II) complex described previously, intermolecular hydrogen-bonding interactions contribute significantly to the formation of a rich supramolecular architecture, linking the one-dimensional polymer chains into more complex structures. ru.nl The interplay between hydrogen bonding and halogen bonding can be synergistic, leading to enhanced stability and specific structural arrangements. nih.govrsc.org

Table 3: Key Non-Covalent Interactions in this compound Systems
Interaction TypeDonorAcceptorDescription
Halogen BondIodine (σ-hole)N or O atom (lone pair) on MEAA directional interaction involving the electropositive region of the iodine atom. nih.govnih.gov
Hydrogen Bond (O-H···N)-OH group on MEA-NH₂ group on adjacent MEAA strong hydrogen bond that drives the self-aggregation of MEA molecules. nih.govresearchgate.net
Hydrogen Bond (N-H···O)-NH₂ group on MEA-OH group on adjacent MEAContributes to the formation of extended intermolecular networks. ru.nl
Hydrogen Bond (O-H···I)-OH group on MEAIodide ionAnion-directed hydrogen bonding that can influence crystal packing.

Self-Assembly Processes and Network Formation in this compound Systems

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by specific, non-covalent interactions. nih.govrug.nl In this compound systems, the combination of directional coordination bonds, halogen bonds, and hydrogen bonds leads to the formation of complex and often predictable supramolecular networks. rug.nlnih.gov

The formation of the one-dimensional [Cd₂I₄(NH₂CH₂CH₂OH)₂]n polymer is a clear example of a self-assembly process where metal-ligand coordination is the primary driving force. ru.nl The subsequent arrangement of these polymer chains into a three-dimensional structure is then guided by weaker intermolecular forces, such as hydrogen bonds. ru.nlresearchgate.net This hierarchical assembly, where strong bonds create primary structures that are then organized by weaker interactions, is a hallmark of supramolecular chemistry. fortunejournals.com

Furthermore, the self-assembly of nitrogen-rich organic molecules with iodide salts is a known strategy for creating porous nanostructures. mdpi.com The principles of molecular recognition between the components—the chelation of the metal by monoethanolamine, the bridging by iodide, and the specific geometries of halogen and hydrogen bonds—all contribute to the final architecture of the network. fortunejournals.com These processes can lead to the formation of various topologies, from simple one-dimensional chains to more complex interpenetrating networks, depending on the specific components and reaction conditions. nih.govresearchgate.net

Environmental Chemical Transformations and Mitigation Strategies

Oxidative Degradation of Monoethanolamine in the Presence of Iodide Ions and Related Species

The oxidative degradation of monoethanolamine (MEA) is a significant concern, particularly in industrial applications like carbon capture, as it leads to solvent loss and the formation of corrosive byproducts. aiche.org Research has shown that the presence of iodide ions can substantially inhibit this degradation process.

Studies involving the addition of potassium iodide (KI) to aqueous MEA solutions have demonstrated a remarkable reduction in oxidative degradation. ntnu.nontnu.no For instance, in one study, an aqueous MEA solution experienced a 40% loss of alkalinity after 21 days of oxidative degradation experiments. ntnu.no In contrast, an MEA solution containing 1.0% by weight of KI showed only a 4% loss of alkalinity after 42 days under similar conditions. ntnu.nontnu.no Even at a lower concentration of 0.2% by weight, KI still exhibited a noticeable, though less pronounced, inhibitory effect. ntnu.no

The mechanism by which iodide inhibits MEA degradation is multifaceted. One proposed mechanism is the "salting-out" of dissolved oxygen, which reduces the concentration of this key oxidant in the amine solvent. ntnu.no Another hypothesis suggests that iodide ions may interact with metal ions in the solution, such as iron, which are known to catalyze oxidative degradation reactions. ntnu.nouliege.be This interaction could involve the formation of complexes with metal ions, preventing them from participating in the degradation pathways. ntnu.no It has been observed that iodide is not consumed during this process, suggesting it acts as a catalyst inhibitor and is continuously regenerated in the solution. ntnu.no

Table 1: Effect of Potassium Iodide on MEA Alkalinity Loss

Solvent CompositionDuration of Experiment (days)Alkalinity Loss (%)
Aqueous MEA2140
MEA + 1.0% wt. KI424

Atmospheric Chemistry of Monoethanolamine and Iodine-Containing Compounds

Once released into the atmosphere, monoethanolamine can undergo various chemical transformations, primarily initiated by reaction with hydroxyl (OH) radicals. nih.govnih.gov This reaction leads to the formation of MEA radicals, which can then react with molecular oxygen. nih.gov This process is a key step in the atmospheric degradation of MEA and can lead to the formation of various oxidation products, including imines and amides. nih.govresearchgate.net

The atmospheric chemistry of iodine-containing compounds is also of significant interest due to their role in ozone depletion and new particle formation. tuni.firesearchgate.net Iodine compounds can be emitted from marine environments through biological processes. nih.gov In the atmosphere, these compounds undergo photolysis to release iodine atoms, which can then react with ozone to form iodine monoxide (IO). colorado.edu

The interaction between the atmospheric chemistries of MEA and iodine is an area of emerging research. The oxidation products of MEA, such as organic acids, could potentially react with iodine species. Furthermore, the presence of nitrogen-containing compounds like MEA could influence the speciation and reactivity of atmospheric iodine. For example, amines can react with iodine oxides, potentially affecting their role in atmospheric processes.

The photolysis of nitrate (B79036) (NO₃⁻) in atmospheric particles containing MEA has been shown to produce oxidants like OH radicals, which in turn lead to the decay of MEA. rsc.orgcityu.edu.hk This process can also lead to the formation of brown carbon, which has implications for radiative forcing. rsc.org While this research did not directly involve iodine, it highlights the complex photochemical processes that can occur in atmospheric aerosols containing amines.

Role of Monoethanolamine-Iodine (B12710239) Interactions in Environmental Particle Formation Processes

New particle formation (NPF) is a critical atmospheric process that influences cloud formation and climate. eurekalert.orgnih.gov Recent studies have highlighted the significant role of iodine-containing compounds, particularly iodic acid (HIO₃) and iodous acid (HIO₂), in driving NPF, especially in marine and coastal environments. eurekalert.orgnoaa.govresearchgate.net These iodine oxoacids can nucleate to form new particles at rates that can exceed those of the well-known sulfuric acid-ammonia system. noaa.gov

Amines, including MEA, are also recognized as important players in NPF. nih.gov They can act as stabilizers, reducing the evaporation of embryonic molecular clusters and promoting particle growth. colorado.edu The interaction between MEA and iodine species in NPF is a plausible and potentially significant pathway. The basic nature of MEA could lead to acid-base reactions with acidic iodine compounds like iodic acid, forming stable salts that contribute to particle formation and growth. rsc.org

Experimental evidence has shown that iodine is a key component in NPF events in various environments, including the Arctic. copernicus.org Smog chamber experiments have demonstrated that new particles can form from condensable iodine-containing vapors produced from the photolysis of biogenic iodocarbons. nih.govcolorado.edu The presence of amines in such environments could enhance the efficiency of this process. The formation of particles from the reaction of MEA with methanesulfonic acid (MSA), another key atmospheric acid, has been shown to be highly efficient, suggesting that similar reactions with strong iodine-based acids could also be significant. rsc.org

Table 2: Key Species in Atmospheric New Particle Formation

RoleSpecies
Nucleating VaporsIodic acid (HIO₃), Sulfuric acid (H₂SO₄), Methanesulfonic acid (MSA), Ultra-low-volatility organic compounds (ULVOCs)
StabilizersAmines (e.g., Monoethanolamine), Ammonia (NH₃), Iodous acid (HIO₂)

Environmental Fate of Iodine-containing Monoethanolamine Transformation Products

The environmental fate of transformation products resulting from the interaction of monoethanolamine and iodine is a complex subject with limited direct research. However, insights can be drawn from studies on the degradation of related compounds.

The degradation of iodinated organic compounds, such as iodinated X-ray contrast media, has been studied in various environmental systems. ccspublishing.org.cnmdpi.com These studies indicate that degradation can proceed through pathways such as deiodination (the removal of iodine), dealkylation, and deacylation. mdpi.com It is plausible that iodine-containing MEA transformation products would undergo similar degradation processes. The C-I bond in these molecules can be cleaved, releasing iodide ions back into the environment. ccspublishing.org.cn

The biodegradation of amines is a known environmental process, with many bacteria capable of mineralizing or transforming them, often involving the release of ammonia. nih.gov Amine oxidases are enzymes that can degrade biogenic amines into aldehydes, hydrogen peroxide, and ammonia. agriscigroup.us It is likely that iodine-containing MEA derivatives could also be subject to microbial degradation, although the presence of iodine might affect the rate and pathway of this degradation. The degradation of organoiodine compounds is generally considered to proceed more readily than their chlorinated and brominated analogs. researchgate.net

The ultimate fate of these transformation products will depend on various factors, including their chemical structure, water solubility, and susceptibility to microbial and photochemical degradation. The organic portion of the molecule would likely be broken down into smaller, simpler compounds, eventually leading to mineralization as carbon dioxide and ammonia. The iodine would be released as iodide, which can then participate in various biogeochemical cycles.

Industrial and Process Chemistry Applications Excluding Prohibited Areas

Enhancement of Mass Transfer Processes in Gas Treatment Systems

While the monoethanolamine-iodine (B12710239) complex itself is not directly used to enhance the primary absorption rate, iodine-containing compounds, specifically iodide salts like potassium iodide (KI), have been investigated as additives in MEA solutions. The primary purpose of these additives is to inhibit the oxidative degradation of the amine solvent, which is a significant operational challenge. Crucially, research has shown that the addition of these stable iodide salts has a negligible impact on CO₂ solubility or mass transfer rates. This allows for the enhancement of solvent stability without compromising the primary function of the gas treatment unit.

The mass transfer performance in a typical MEA-based absorption system is influenced by several operational parameters, as detailed in the table below.

Operational ParameterEffect on Overall Mass Transfer Coefficient (KGa)Rationale
Liquid Flow Rate Increases with increasing flow rateA higher flow rate enhances turbulence and the renewal of the gas-liquid interface, promoting mass transfer.
MEA Concentration Increases with concentration up to a certain pointHigher concentration provides more reactive species for absorption. Very high concentrations can increase viscosity, hindering mass transfer.
Temperature Increases initially, then may decreaseHigher temperatures increase reaction kinetics but decrease gas solubility. An optimum temperature is often found.
CO₂ Loading Decreases with increasing loadingAs the amine becomes saturated with CO₂, the concentration of "free" amine available for reaction at the interface decreases, reducing the driving force for mass transfer.

The introduction of iodide additives serves to protect the solvent from degradation, thereby maintaining the efficiency and stability of the system over longer operational periods without negatively affecting these core mass transfer dynamics.

Investigation of Polymerization Processes Initiated by this compound Systems

The this compound system is relevant to polymerization chemistry, particularly in the formation of polymer-iodine complexes. Research has demonstrated that iodine complexes can be generated in situ during the polymerization process itself. This method involves conducting the polymerization of monomers in the presence of an iodine source, allowing the complexation to occur simultaneously with the formation of the polymer backbone. This technique has been successfully applied to produce polyurethane-iodine (PU-I) and polyamide-iodine (PA-I) complexes.

In the context of a thermoset polyurethane system, which can involve amine-based monomers or catalysts, the iodine complexation can be carried out in the melt during the actual reaction of monomers and additives. The monoethanolamine moiety could serve as a monomer component (an alkanolamine) or a reactive additive that forms a complex with iodine, which then becomes integrated into the final polymer matrix.

Furthermore, molecular iodine itself has been investigated as an initiator for the cationic ring-opening polymerization (CROP) of certain monomers. It can also be a key component in iodine transfer polymerization (ITP), a type of controlled radical polymerization that allows for the synthesis of polymers with precise architectures. A this compound complex could potentially serve as a source of the active iodine species required to initiate such polymerization reactions. The amine component could help to solubilize or stabilize the iodine initiator in the reaction medium.

The process of forming polymer-iodine complexes can be summarized as follows:

Polymerization MethodDescriptionRole of Iodine SpeciesExample Polymer
In-situ Complexation (Melt Extrusion) An iodine source is mixed with a thermoplastic polymer (e.g., polyamide) in a twin-screw extruder at elevated temperatures (150-240°C).Iodine dissolves in the molten polymer matrix to form the complex.Polyamide-Iodine (PA-I)
In-situ Complexation (Thermoset Reaction) An iodine source is added to the mixture of monomers and additives before or during the polymerization reaction.The iodine complex is generated as the polymer network forms.Polyurethane-Iodine (PU-I)
Iodine-Initiated Polymerization Molecular iodine acts as an initiator, often involving the dissociation of iodine into active initiating species.Initiates the polymerization process (e.g., CROP).Poly(2-oxazoline)s

This integration of iodine into polymer structures is a method to impart specific functionalities, such as antimicrobial properties, to the final material.

Impact on Industrial Process Stability and Efficiency

In industrial settings, particularly in gas treatment plants using MEA, process stability is compromised by solvent degradation and equipment corrosion. Monoethanolamine is susceptible to both thermal and oxidative degradation, leading to solvent loss, formation of corrosive by-products, and reduced CO₂ capture efficiency.

The addition of iodine-containing compounds has been shown to significantly improve process stability. Specifically, the use of potassium iodide (KI) as an additive in aqueous MEA solutions acts as a potent inhibitor of oxidative degradation. Research demonstrates that the presence of iodide can drastically reduce the rate of amine loss. In one study, the loss of alkalinity in an MEA solution under oxidative conditions was reduced from 40% over 21 days to just 4% over 42 days with the addition of 1.0 wt% KI. This inhibition is achieved without the iodide being consumed in the process, as it is constantly regenerated in the solution.

Solvent SystemDuration of Experiment (days)Loss of Alkalinity (%)
Aqueous MEA 2140%
MEA + 1.0 wt% KI 424%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.